molecular formula C9H19NO3 B2526769 Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate CAS No. 109629-29-0

Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate

Cat. No. B2526769
M. Wt: 189.255
InChI Key: OQRHCRWPOTXMJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple esters or amino acids. For instance, the synthesis of methyl 2-acetylamino-3-dimethylaminopropenoate was achieved by converting N-acetylglycine with dimethylformamide and phosphorus oxychloride, followed by treatment with methanol . Similarly, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate was prepared from methyl N-(benzyloxycarbonyl)glycinate using t-butoxybis(dimethylamino)methane . These methods demonstrate the versatility of methyl esters in constructing complex molecules.

Molecular Structure Analysis

The molecular structures of these compounds are characterized by the presence of ester groups, which are essential for the reactivity and subsequent transformation into heterocyclic systems. The orientation around the double bond and the configuration of asymmetric centers are often confirmed by X-ray crystallography, as seen in the case of methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate and methyl N-[(2R,5S)-1-N-benzyl-5-methoxycarbonylprolyl]-(S)-phenylalaninate .

Chemical Reactions Analysis

The reactivity of these methyl esters is exploited to synthesize a wide range of heterocyclic compounds. For example, reactions with N-nucleophiles or C-nucleophiles lead to the formation of various heterocyclic systems, such as pyranones, pyranoazines, and pyranoazole . The alkylation of methyl 3-(1H-pyrrole-2-carbonyl)aminopropanoate with halohydrocarbons under refluxing conditions in acetonitrile is another example of the chemical transformations these esters undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups. The ester and amino groups contribute to the solubility and reactivity of the molecules. The intermolecular hydrogen bonds, as observed in the crystal structure of the title compound in paper , can affect the melting points and stability of these compounds. The presence of substituents on the aromatic rings or heterocycles can also modulate the electronic properties and, consequently, the reactivity of these molecules.

Scientific Research Applications

Synthesis and Structural Studies

  • Preparation of Heterocyclic Systems : Utilizing similar compounds in synthesizing heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-one, and others. These compounds are crucial in various chemical and pharmaceutical applications (Selič, Grdadolnik, & Stanovnik, 1997).

  • Photopolymerization Studies : Research into novel alkoxyamines bearing chromophore groups, related to Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate, for use as photoiniferters in nitroxide-mediated photopolymerization (Guillaneuf et al., 2010).

Medicinal Chemistry and Drug Synthesis

  • Organotin(IV) Complexes as Anticancer Drugs : Investigation of amino acetate functionalized Schiff base organotin(IV) complexes, similar in structure, for potential use in cancer treatment (Basu Baul et al., 2009).

  • Synthesis of Carbapenem Antibiotics : Developing new synthetic routes for carbapenem antibiotics from related compounds, indicating the significance of such structures in antibiotic synthesis (Shirai & Nakai, 1989).

Chemical Analysis and Structural Characterization

  • Structural Analysis of Hydrogen Bonded Complexes : Studies on molecular complexes formed by reactions involving similar compounds, which contribute to understanding molecular interactions and structures (Thirunarayanan et al., 2017).

  • Chemical Modification for Analysis of Fatty Acids : Utilizing similar compounds as chemical modifying reagents in the analysis of unsaturated fatty acids by gas chromatography mass spectrometry, demonstrating the application in analytical chemistry (Zou Yao-hong, 2006).

Polymer Science and Material Chemistry

  • Photoinitiators for UV-Curable Pigmented Coatings : Development of copolymeric systems containing moieties similar to Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate for use as photoinitiators in UV-curable coatings (Angiolini et al., 1997).

  • Novel Polymeric Protecting Groups : Synthesis of monomers related to Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate for use as polymeric amino protecting groups, important in polymer and material sciences (Gormanns & Ritter, 1994).

Safety And Hazards

This compound is associated with some hazards. The safety information pictograms indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

methyl 3-(2-ethoxyethylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-4-13-6-5-10-7-8(2)9(11)12-3/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRHCRWPOTXMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNCC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate

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